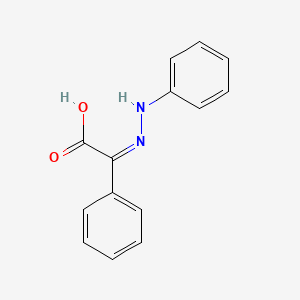

Phenylglyoxylic acid, phenylhydrazone

Description

Phenylglyoxylic acid (PGA, α-ketophenylacetic acid) is a key intermediate in pharmaceutical and chemical synthesis, notably in producing 3-hydroxyisoindolin-1-one derivatives via palladium-catalyzed reactions . Its phenylhydrazone derivative is formed by condensing PGA with phenylhydrazine, enhancing its utility in heterocyclic compound synthesis. PGA is biosynthesized via a green, cyanide-free method using recombinant E. coli to convert racemic mandelic acid with >98% efficiency . Structurally, PGA features a phenyl group attached to a glyoxylic acid moiety (C₆H₅COCOOH), with a pKa of ~3.2, favoring hydrogen bonding in its protonated form .

Properties

CAS No. |

728-95-0 |

|---|---|

Molecular Formula |

C14H12N2O2 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

(2Z)-2-phenyl-2-(phenylhydrazinylidene)acetic acid |

InChI |

InChI=1S/C14H12N2O2/c17-14(18)13(11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H,(H,17,18)/b16-13- |

InChI Key |

BJIRGSLXYCEUMW-SSZFMOIBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Ester-Based Synthesis

Phenylglyoxylic acid esters (e.g., methyl or ethyl ester) are commonly used due to their higher reactivity compared to the free acid. The reaction proceeds via nucleophilic attack of phenylhydrazine on the ketone moiety, followed by dehydration.

- Reactants : Phenylglyoxylic acid methyl ester (1 mol), phenylhydrazine (1.2 mol).

- Solvent : Anhydrous ethanol or isopropanol (30 mL per 0.02 mol ester).

- Catalyst : Acetic acid (few drops) or p-toluenesulfonic acid (0.1 mol%).

- Conditions : Reflux at 60–75°C for 5–10 hours.

- Workup : Concentrate under reduced pressure, recrystallize from ethyl acetate/petroleum ether (1:4 v/v).

- Yield : 80–85% (light yellow crystals, m.p. 155–157°C).

| Parameter | Value |

|---|---|

| Molar Ratio (ester:hydrazine) | 1:1.2 |

| Reaction Time | 5–10 hours |

| Optimal Temperature | 60–75°C |

| Purity (HPLC) | >98% |

Direct Acid-Based Synthesis

Phenylglyoxylic acid itself can react with phenylhydrazine under acidic conditions, though yields are lower due to competing decarboxylation.

- Reactants : Phenylglyoxylic acid (1 mol), phenylhydrazine (1.5 mol).

- Solvent : 2 N HCl (aqueous solution).

- Conditions : Stir at 25°C for 24 hours.

- Workup : Extract with dichloromethane, dry over Na$$2$$SO$$4$$, evaporate.

- Yield : 60–65% (mixture of isomers).

One-Pot Synthesis from Benzoyl Cyanide

This method avoids isolating intermediates, improving efficiency:

- Step 1 : Hydrolyze benzoyl cyanide in H$$2$$SO$$4$$/H$$_2$$O at 40°C to form phenylglyoxylic acid amide.

- Step 2 : In situ methanolysis with MeOH at 70°C to yield phenylglyoxylic acid methyl ester.

- Step 3 : Add phenylhydrazine directly to the reaction mixture, reflux for 3 hours.

- Yield : 78–82% (over three steps).

Advantages : Reduced purification steps; suitable for large-scale production.

High-Pressure Catalytic Methods

Modern approaches use pressurized reactors to enhance reaction rates. A Q-tube reactor with trifluoroacetic acid (TFA) catalysis achieves near-quantitative yields:

- Reactants : Phenylglyoxylic acid (5 mmol), phenylhydrazine (5 mmol).

- Solvent : Ethanol (15 mL).

- Catalyst : TFA (10 mol%), acetic acid (3 equiv).

- Conditions : 130°C, 40 minutes, 2 atm pressure.

- Yield : 94% (single isomer).

| Catalyst System | Yield (%) | Isomer Ratio (syn:anti) |

|---|---|---|

| TFA + AcOH | 94 | 95:5 |

| HCl (conc.) | 64 | 70:30 |

| PTSA | 48 | 60:40 |

Isomer Formation and Control

Phenylglyoxylic acid phenylhydrazone exists as syn and anti isomers due to restricted rotation around the C=N bond. The ratio depends on reaction conditions:

Isomer Characterization:

| Property | syn-Isomer | anti-Isomer |

|---|---|---|

| λ$$_{max}$$ (UV) | 290 nm | 275 nm |

| IR ν(C=O) | 1680 cm$$^{-1}$$ | 1705 cm$$^{-1}$$ |

| Melting Point | 155–157°C | 135–137°C |

Controlling Isomer Ratios:

- Acidic Conditions : Favor syn-isomer (H-bond stabilization).

- Polar Solvents (e.g., EtOH) : Increase syn proportion (dielectric effects).

- Temperature : Higher temperatures (≥100°C) favor anti-isomer.

Industrial-Scale Considerations

Challenges:

- Toxicity : Phenylhydrazine requires strict handling protocols.

- Byproducts : Hydrolysis to benzoic acid if moisture is present.

- Purification : Column chromatography often needed for isomer separation.

Optimized Protocol for Kilogram-Scale:

- Use a 1:1.5 molar ratio (ester:hydrazine) to minimize unreacted hydrazine.

- Employ continuous distillation to remove H$$_2$$O and drive equilibrium.

- Recrystallize from toluene/hexane (1:3) to achieve >99% purity.

Chemical Reactions Analysis

Types of Reactions

Phenylglyoxylic acid, phenylhydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzaldehyde and benzoic acid.

Reduction: Reduction reactions can convert the phenylhydrazone group back to the corresponding amine.

Substitution: The phenylhydrazone group can participate in substitution reactions, where the phenyl group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products

The major products formed from the reactions of this compound include benzaldehyde, benzoic acid, and various substituted phenylhydrazones depending on the specific reaction conditions .

Scientific Research Applications

Phenylglyoxylic acid, phenylhydrazone, also known as benzoylformic acid phenylhydrazone, is a derivative of phenylglyoxylic acid, formed through a reaction with phenylhydrazine . Research on phenylglyoxylic acid phenylhydrazone primarily focuses on its properties, synthesis, and use in identifying carbonyl compounds .

Synthesis and Properties

Phenylglyoxylic acid can be synthesized through different methods, such as the oxidation of mandelic acid using potassium permanganate or the hydrolysis of benzoyl cyanide . Phenylhydrazine, a colorless compound, is used in the determination of certain carbonyl compounds . Phenylhydrazones of most alpha-keto acids are generally colorless; however, isomers of pyruvic acid phenylhydrazone can be either yellow or colorless .

Isomers of Phenylhydrazones

Isomers of phenylhydrazones of alpha-keto acids have been studied using thin-layer chromatography and spectrographic analysis . Pyruvic acid phenylhydrazone (PA-PHZ) is known to have two isomers: yellow and colorless . The color of phenylhydrazone is closely related to its isomeric form . The isomerization from the anti-form to the syn-form can occur in an organic solvent in the presence of hydrogen ions, while the reverse occurs during heat treatment .

Applications

Mechanism of Action

The mechanism of action of phenylglyoxylic acid, phenylhydrazone involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of benzaldehyde and benzoic acid . The phenylhydrazone group can also interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Mandelic Acid (MA)

- Structure : C₆H₅CH(OH)COOH (phenyl group with a hydroxyl and carboxylic acid).

- Synthesis : Derived from styrene metabolism alongside PGA . Traditional methods involve cyanide-based routes, while newer biocatalytic approaches are emerging .

- Analytical Behavior :

- Reactivity : MA undergoes pH-dependent ionization but lacks the α-keto group of PGA, reducing its utility in condensation reactions.

Hippuric Acid (Hip)

- Structure : C₆H₅CONHCH₂COOH (benzoylated glycine).

- Role : A styrene metabolite less specific to exposure than PGA or MA. Molecularly imprinted polymers (MIPs) exhibit 3–4× lower binding affinity for Hip than PGA due to structural dissimilarity .

- Detection : Co-analyzed with PGA and MA via colorimetry or capillary electrophoresis, but Hip levels remain stable under styrene exposure .

Pyruvic Acid

Key Comparative Data

Unique Reactivity of PGA Derivatives

Q & A

Basic Question: How can phenylglyoxylic acid phenylhydrazone be synthesized and characterized in laboratory settings?

Answer:

Phenylglyoxylic acid phenylhydrazone is synthesized by reacting phenylglyoxylic acid with phenylhydrazine under acidic conditions. A standard protocol involves dissolving phenylhydrazine in ethanol, adding benzaldehyde (or phenylglyoxylic acid), and refluxing for 1–2 hours . Characterization typically includes:

- Melting point analysis : The phenylhydrazone derivative of phenylglyoxylic acid has a distinct melting point (e.g., 156°C), which distinguishes it from other hydrazones like benzaldehyde phenylhydrazone .

- Spectroscopic methods : Use FT-IR to confirm C=O and N–H stretches, and NMR to verify aromatic and hydrazone proton environments.

Basic Question: What analytical methods are recommended for quantifying phenylglyoxylic acid in biological samples?

Answer:

High-performance liquid chromatography (HPLC) with precolumn derivatization is widely used. Key steps include:

- Sample preparation : Acidify urine with H2SO4 and reduce phenylglyoxylic acid to mandelic acid using zinc powder under acidic conditions to improve detection .

- Chromatographic conditions : Use a C18 column with UV detection at 254 nm. Recovery rates for phenylglyoxylic acid in urine range from 88.8% to 100.3%, with intraday precision (RSD) of 1.02–3.17% .

- Validation : Ensure linearity (R<sup>2</sup> > 0.999) in the 0–2.0 mg/L range and a detection limit of ~2.6 μg/L .

Advanced Question: How do metabolic pathways influence the ratio of phenylglyoxylic acid to mandelic acid in occupational exposure studies?

Answer:

The ratio of phenylglyoxylic acid (PGA) to mandelic acid (MA) in urine reflects styrene or ethylbenzene metabolism kinetics:

- Exposure level dependency : At high styrene exposure (>200 ppm), MA predominates due to rapid oxidation of PGA to MA. At low exposure (<50 ppm), PGA accumulates due to slower enzymatic conversion .

- Half-life differences : MA has a biphasic elimination (half-lives: 6–16 hours), while PGA’s half-life aligns with MA’s first phase (~7.8 hours) .

- Sampling strategy : "Next morning" urine samples better correlate with cumulative exposure than end-of-shift samples, as they account for metabolic delays .

Advanced Question: What experimental design considerations are critical for validating phenylglyoxylic acid as a biomarker in longitudinal exposure studies?

Answer:

- Temporal resolution : Collect serial urine samples over 24–48 hours post-exposure to capture elimination kinetics and avoid under/overestimation due to variable excretion rates .

- Confounding factors : Control for urinary pH, hydration status, and co-exposure to toluene or xylenes, which share metabolic pathways .

- Method cross-validation : Pair HPLC with gas chromatography-mass spectrometry (GC-MS) to confirm specificity, especially in populations with mixed solvent exposures .

Advanced Question: How can researchers resolve contradictions in reported metabolic conversion rates of phenylglyoxylic acid across studies?

Answer:

Discrepancies often arise from:

- Enzymatic variability : Polymorphisms in CYP2E1 and ADH enzymes alter conversion rates of styrene to PGA/MA. Genotyping participants can clarify inter-individual differences .

- Analytical interference : Unhydrolyzed conjugates (e.g., glucuronides) may skew results. Include enzymatic hydrolysis (β-glucuronidase) during sample preparation .

- Exposure misclassification : Use personal air monitoring alongside biomonitoring to refine dose-response models and reduce kinetic assumptions .

Basic Question: What safety protocols are essential when handling phenylhydrazine derivatives in synthesis workflows?

Answer:

- Containment : Use fume hoods and impermeable gloves; phenylhydrazine is a suspected carcinogen and sensitizer .

- Waste management : Neutralize residual phenylhydrazine with dilute HCl before disposal to prevent exothermic reactions .

- Exposure monitoring : Implement urinary mandelic acid/PGA testing for lab personnel to track accidental exposure .

Advanced Question: What mechanistic insights can be gained from studying phenylglyoxylic acid phenylhydrazone in reaction kinetics?

Answer:

- Decarboxylation pathways : Phenylglyoxylic acid undergoes metal-catalyzed decarboxylation, forming intermediates detectable via <sup>13</sup>C NMR. Kinetic studies reveal pseudo-first-order behavior under acidic conditions .

- Catalytic applications : Its phenylhydrazone derivative acts as a ligand in transition-metal complexes, influencing reaction selectivity in α-ketoamide syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.